molecular formula C24H17NO4 B2957559 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate CAS No. 610757-51-2

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate

Cat. No.: B2957559
CAS No.: 610757-51-2
M. Wt: 383.403
InChI Key: YZYDFKLJOMOPFX-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C24H17NO4 and a molecular weight of 383.403. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities .

Scientific Research Applications

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of related compounds has been studied in the context of their potential therapeutic effects. For example, inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs .

Future Directions

The future research directions could include further exploration of the therapeutic potential of this compound and its derivatives, particularly in the context of their potential as HDAC inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate, can be achieved through various established protocols. Some of the conventional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve cyclocondensation reactions, often using aromatic aldehydes and anilines as starting materials, with catalysts such as sulfuric acid in methanol solvent .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylquinoline-4-carboxylate: This compound has a similar structure but lacks the methoxycarbonyl group, which may affect its biological activity and chemical properties.

    2-Phenylquinoline-4-carboxylic acid: This compound is another derivative of quinoline with potential biological activities.

Uniqueness

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate is unique due to the presence of both methoxycarbonyl and phenyl groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives.

Properties

IUPAC Name

(2-methoxycarbonylphenyl) 2-phenylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-28-23(26)18-12-6-8-14-22(18)29-24(27)19-15-21(16-9-3-2-4-10-16)25-20-13-7-5-11-17(19)20/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYDFKLJOMOPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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